

# Application Notes and Protocols for GPR110 P12 Peptide Synthesis and Purification

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## Compound of Interest

Compound Name: GPR110 peptide agonist P12

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These application notes provide a comprehensive protocol for the synthesis and purification of the GPR110 P12 peptide, a 12-amino acid agonist derived from the Stachel sequence of the adhesion G protein-coupled receptor, GPR110 (also known as ADGRF1). This peptide is a valuable tool for studying the activation and signaling of GPR110, a receptor implicated in various physiological processes.

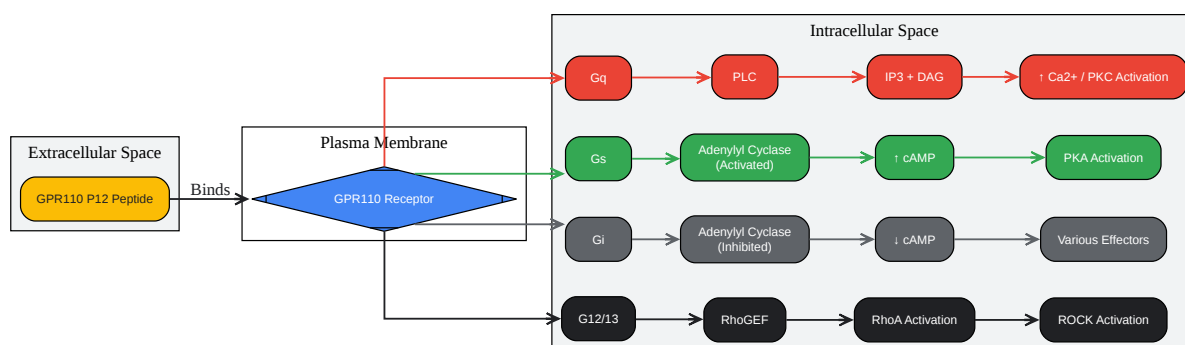
## Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Adhesion GPCRs, a distinct class within this family, are characterized by their large extracellular domains and a unique activation mechanism involving a tethered agonist sequence known as the "Stachel" or "stalk" sequence. Following a proposed autoproteolytic cleavage at the GPCR-Autoproteolysis INDucing (GAIN) domain, this tethered agonist is exposed and can bind to the seven-transmembrane domain, leading to receptor activation.

Synthetic peptides corresponding to this Stachel sequence can act as exogenous agonists, providing a powerful means to investigate receptor function. The GPR110 P12 peptide, with the sequence TSFSILMSPFVP, has been identified as a potent activator of GPR110.<sup>[1]</sup> This document outlines the detailed methodology for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and subsequent purification using High-Performance Liquid Chromatography (HPLC).

## GPR110 Signaling Pathway

GPR110 is known to be a pleiotropic receptor, capable of coupling to multiple G protein subtypes, including Gq, Gs, Gi, and G12/13.[2] This promiscuous coupling allows GPR110 to initiate a diverse range of downstream signaling cascades, influencing various cellular functions. The binding of the P12 peptide to the transmembrane domain of GPR110 is the initial step in triggering these pathways.



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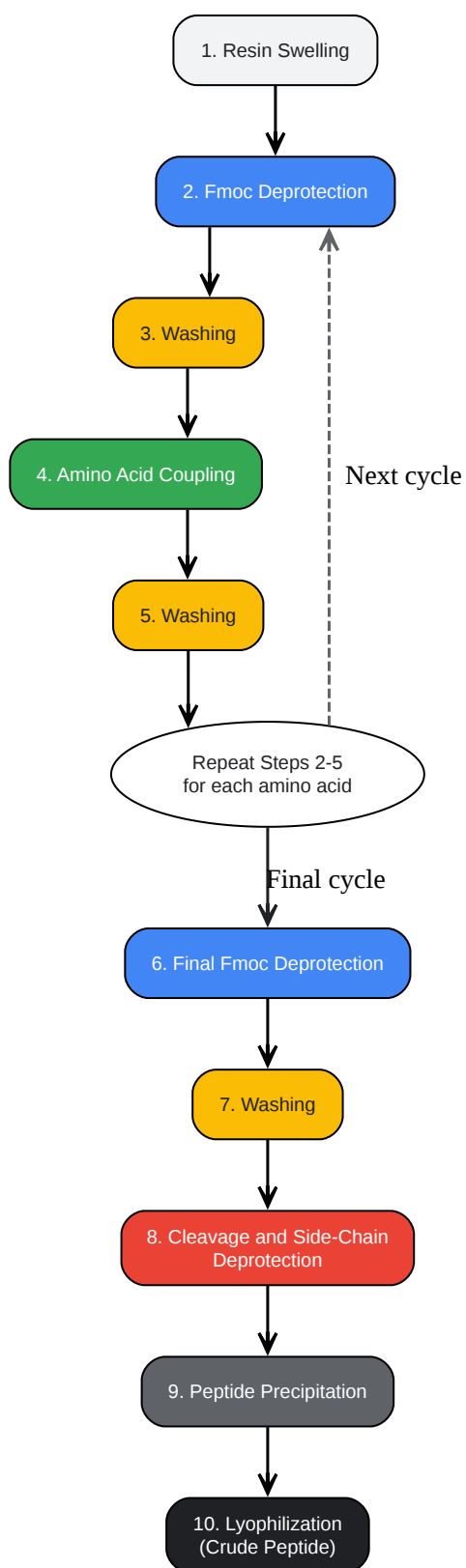
**Figure 1.** GPR110 Signaling Pathways activated by P12 peptide.

## Experimental Protocols

### I. Solid-Phase Peptide Synthesis (SPPS) of GPR110 P12 Peptide

This protocol is based on the well-established Fmoc/tBu strategy for SPPS.

Workflow of Solid-Phase Peptide Synthesis:



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## References

- 1. pnas.org [pnas.org]
- 2. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
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